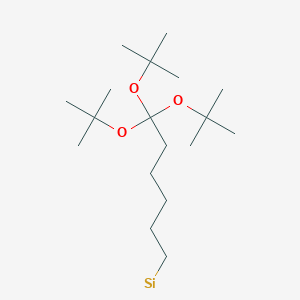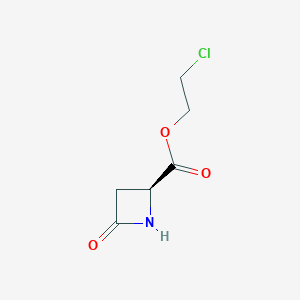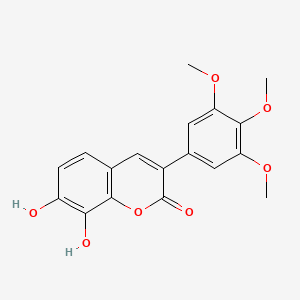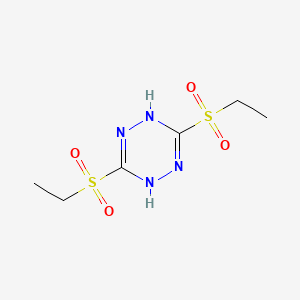
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
準備方法
The synthesis of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.
化学反応の分析
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It may also affect cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3,6-Di-tert-butyl-1,4-dihydro-1,2,4,5-tetrazine: This compound has tert-butyl groups instead of ethanesulfonyl groups, leading to different chemical and physical properties.
3,6-Di-methyl-1,4-dihydro-1,2,4,5-tetrazine: The presence of methyl groups affects its reactivity and applications
特性
CAS番号 |
832112-49-9 |
|---|---|
分子式 |
C6H12N4O4S2 |
分子量 |
268.3 g/mol |
IUPAC名 |
3,6-bis(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H12N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3,(H,7,8)(H,9,10) |
InChIキー |
LLFRRJSEIMSOQC-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


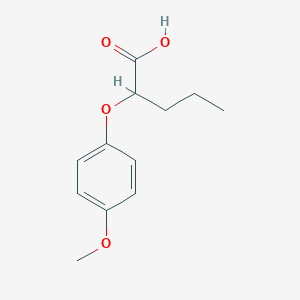

![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
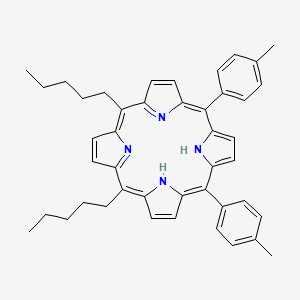
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
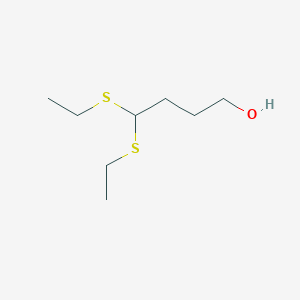
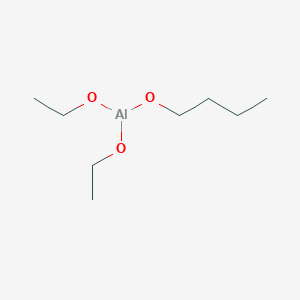
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
